Apoptosis Inhibitory Potency: Direct Head-to-Head Comparison of Agastinol vs. Agastenol in U937 Leukemia Cells
In the primary characterization study, agastinol (1) and agastenol (2) were tested side by side for inhibition of etoposide-induced caspase-3 induction in U937 human monocytic leukemia cells. Agastinol exhibited an IC₅₀ of 15.2 µg/mL (31.6 µM), while agastenol showed greater potency with an IC₅₀ of 11.4 µg/mL (23.8 µM), representing a 1.33-fold difference [1]. Both compounds were less potent than the reference inhibitor pyrrolidine dithiocarbamate (PDTC, IC₅₀ = 8.3 µg/mL) tested in the same assay plate [1]. This direct intra-study comparison establishes agastenol as the more potent analog, but agastinol's distinct stereochemical configuration may confer different selectivity or physicochemical properties relevant to downstream applications.
| Evidence Dimension | Inhibition of etoposide-induced caspase-3 activation (apoptosis) |
|---|---|
| Target Compound Data | Agastinol IC₅₀ = 15.2 µg/mL (31.6 µM) |
| Comparator Or Baseline | Agastenol IC₅₀ = 11.4 µg/mL (23.8 µM); PDTC IC₅₀ = 8.3 µg/mL |
| Quantified Difference | Agastenol is 1.33-fold more potent than agastinol; PDTC is 1.83-fold more potent than agastinol |
| Conditions | U937 human leukemia cells; etoposide-induced caspase-3 induction; 8 h treatment; assay readout: caspase-3 protease activity; Table 2 in Lee et al. 2002 |
Why This Matters
For researchers requiring the specific agastinol scaffold for structure-activity relationship (SAR) studies or chemical biology probes, substituting agastenol would alter both potency and stereochemical parameters, invalidating comparative analyses.
- [1] Lee C, Kim H, Kho Y. Agastinol and agastenol, novel lignans from Agastache rugosa and their evaluation in an apoptosis inhibition assay. J Nat Prod. 2002 Mar;65(3):414-6. doi: 10.1021/np010425e. PMID: 11908994. View Source
